Bienvenue dans la boutique en ligne BenchChem!

Historphin

Hematology Leukemia Signal Transduction

Historphin (OGP 10-14) is the minimal bioactive core of Osteogenic Growth Peptide, essential for bone formation and hematopoiesis research. Unlike generic PTH analogs, it uniquely activates the OGP receptor via a Gi-protein-MAP kinase pathway. Procure this validated Src inhibitor to achieve a 35% increase in primary human osteoblast proliferation and dissect RhoA/TGFβ1/SFK signaling in leukemia models. Ideal for preclinical osteoporosis combination studies with risedronate.

Molecular Formula C24H29N5O7
Molecular Weight 499.5 g/mol
CAS No. 105250-85-9
Cat. No. B020516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHistorphin
CAS105250-85-9
Synonymshistorphin
OGP(10-14)
osteogenic growth peptide (10-14)
Tyr-Gly-Phe-Gly-Gly
tyrosyl-glycyl-phenylalanyl-glycyl-glycine
Molecular FormulaC24H29N5O7
Molecular Weight499.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C24H29N5O7/c25-18(10-16-6-8-17(30)9-7-16)23(35)27-13-21(32)29-19(11-15-4-2-1-3-5-15)24(36)28-12-20(31)26-14-22(33)34/h1-9,18-19,30H,10-14,25H2,(H,26,31)(H,27,35)(H,28,36)(H,29,32)(H,33,34)/t18-,19-/m0/s1
InChIKeyBGFPKYKDLYYTJH-OALUTQOASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Historphin (CAS 105250-85-9) Compound Overview: A Core Bioactive Pentapeptide


Historphin (CAS: 105250-85-9), also known as Osteogenic Growth Peptide (10-14) or OGP(10-14), is a C-terminal pentapeptide fragment of the naturally occurring Osteogenic Growth Peptide (OGP) [1]. It is defined by its amino acid sequence H-Tyr-Gly-Phe-Gly-Gly-OH . Identified as the minimal essential sequence for full OGP-like bioactivity, Historphin is a potent mitogen and a key mediator in bone formation and hematopoiesis . It functions by binding to the OGP receptor, thereby activating an intracellular Gi-protein-MAP kinase signaling pathway .

Why Historphin Cannot Be Substituted by Other Osteogenic Peptides or Opioid Analogs


Generic substitution of Historphin is invalid due to its unique, sequence-specific, dual-targeting mechanism. Unlike other osteogenic peptides like Parathyroid Hormone (PTH) which act via different receptor families [1], or opioid peptide analogs like its own synthetic derivatives which display vastly different receptor affinities [2], Historphin's activity is defined by the precise spatial presentation of its Tyr and Phe side chains, which is critical for productive interaction with the OGP receptor [3]. Furthermore, the proteolytic generation of Historphin from the parent OGP and its failure to compete for OGP-binding protein (OGPBP) binding, which modulates the full-length peptide's activity, demonstrates its distinct pharmacological and physiological role [4].

Quantitative Differentiation Evidence for Historphin (CAS 105250-85-9)


Src Kinase Inhibition: Equipotent to PP2 in M07-e Cell Model

Historphin demonstrates a clear, non-opioid mechanism of action as a Src kinase inhibitor, with its effects being quantitatively equivalent to the established Src inhibitor PP2 in a specific cellular context. In TPO-primed M07-e megakaryoblastic leukemia cells, both Historphin [OGP(10-14)] and PP2 activate RhoA, inhibit Src kinases, reduce Mpl expression, and increase TGFβ1 expression [1]. The study notes that Historphin and PP2 show the same behavior, causing an additive effect when associated, confirming they act on the same pathway [1].

Hematology Leukemia Signal Transduction

Osteoblast Proliferation: 35% Increase in Primary Human Osteoblasts

In a direct in vitro experiment using primary human osteoblast (hOB) cultures, Historphin [OGP(10-14)] induced a significant and quantifiable increase in cell proliferation [1]. The study reports a 35% increase in hOB proliferation upon treatment with Historphin compared to untreated control cultures [1]. This provides a key differentiation metric for comparing its osteogenic potency against other bone anabolic agents in similar primary cell systems.

Osteoporosis Bone Biology Regenerative Medicine

Binding Specificity: Failure to Compete with Full-Length OGP

Historphin's unique binding profile distinguishes it from the full-length OGP. In a competitive binding assay designed to assess OGP-OGPBP (osteogenic growth peptide-binding protein) complex formation, synthetic Historphin [sOGP(10-14)] failed to compete out radiolabeled OGP from the complex, while the full-length peptide did [1]. This indicates that Historphin does not interact with the OGPBP, a key regulator of OGP bioavailability, thereby defining a distinct pharmacokinetic profile.

Pharmacokinetics Protein Binding Bioavailability

Synergistic Osteoprotection: Superior Bone Outcomes with Risedronate

In an ovariectomized rat model of postmenopausal osteoporosis, a combination therapy of Historphin (G36G) with the bisphosphonate risedronate (36GRI group) resulted in significantly superior outcomes compared to either agent alone or other comparators like the Historphin analog G48A [1]. Specifically, the 36GRI combination group showed notably increased bone mineral density (BMD) of the entire femur, distal metaphysis, and lumbar spine (P < 0.05) and prominently higher bending energy (P < 0.05) than all other groups, including Historphin alone, G48A, and risedronate alone [1].

Osteoporosis Combination Therapy Drug Synergy

Core Applications for Historphin (CAS 105250-85-9) Based on Verified Evidence


Investigating Src Kinase-Mediated Pathways in Hematological Malignancies

Based on its direct equivalence to the Src inhibitor PP2 in M07-e cells [1], Historphin is ideally suited as a peptide-based tool for dissecting Src-family kinase signaling in hematopoiesis and leukemia models. Its defined activity in reducing proliferation and inducing differentiation in TPO-primed M07-e cells [1] makes it a valuable comparator or alternative to small molecule inhibitors like PP2 for studies focused on RhoA/TGFβ1/SFK pathway regulation.

Primary Human Osteoblast Research for Osteoporosis and Bone Anabolism

Given the quantified 35% increase in primary human osteoblast proliferation [1], Historphin is a validated reagent for in vitro models of bone formation. This specific data point is critical for researchers seeking a potent osteogenic stimulus in physiologically relevant primary cell systems, differentiating it from other agents that may only show activity in immortalized cell lines. It is a key compound for preclinical studies on osteoporosis and glucocorticoid-induced bone loss [1].

Mechanistic Studies of OGP-OGPBP Axis and Peptide Bioavailability

The unique finding that Historphin fails to compete for OGPBP binding [1] designates it as a crucial tool for studying the biological regulation of the OGP system. This property allows researchers to dissect the roles of the full-length peptide versus its active core fragment in complex biological fluids and to investigate how protein binding modulates osteogenic and mitogenic signals.

Synergistic Combination Therapy Research in In Vivo Osteoporosis Models

The documented synergistic effect of Historphin with risedronate in an ovariectomized rat model, resulting in significantly enhanced bone mineral density and biomechanical strength [1], supports its use in advanced preclinical combination therapy studies. For industrial and academic research programs investigating next-generation osteoporosis treatments, Historphin provides a validated peptide component for co-administration protocols with established anti-resorptive drugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Historphin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.